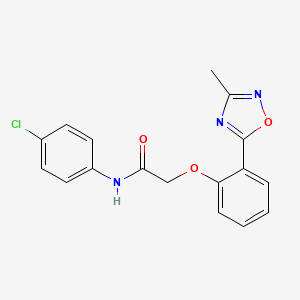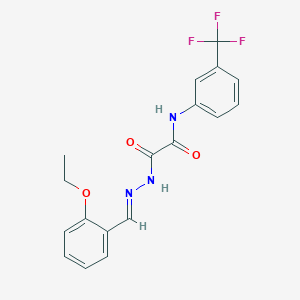
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as BBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBA belongs to the sulfonamide class of compounds and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. This compound also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. By targeting these enzymes and pathways, this compound can modulate various cellular processes and lead to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, modulation of gene expression, and alteration of cellular signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to modulate specific cellular processes. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the study of this compound in combination with other drugs or therapies, to determine its potential synergistic effects. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzene sulfonamide with 4-bromobenzyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyethylamine and acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
2-(N-(4-bromobenzyl)-4-chlorophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety. In neuroscience, this compound has been studied for its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O4S/c1-26-11-10-21-18(23)13-22(12-14-2-4-15(19)5-3-14)27(24,25)17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETAMHTXTZKTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)



![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)








![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)
